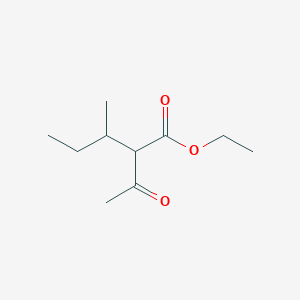![molecular formula C15H15NO2 B182376 N-[3-(Benzyloxy)phenyl]acetamide CAS No. 81499-32-3](/img/structure/B182376.png)
N-[3-(Benzyloxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Benzyloxy)phenyl]acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-123°C. BPA is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
N-[3-(Benzyloxy)phenyl]acetamide has been shown to act as a nucleophile in various reactions due to the presence of the benzyl ether group. N-[3-(Benzyloxy)phenyl]acetamide can also act as a Lewis base due to the presence of the carbonyl group. The reactivity of N-[3-(Benzyloxy)phenyl]acetamide can be controlled by modifying the substituents on the benzene ring.
Biochemische Und Physiologische Effekte
N-[3-(Benzyloxy)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. N-[3-(Benzyloxy)phenyl]acetamide has been shown to inhibit the growth of various cancer cell lines and to have anti-inflammatory effects. N-[3-(Benzyloxy)phenyl]acetamide has also been shown to have antifungal activity and to inhibit the growth of various plant pathogens. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been shown to have antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(Benzyloxy)phenyl]acetamide in lab experiments is its versatility as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one limitation of using N-[3-(Benzyloxy)phenyl]acetamide is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
For the use of N-[3-(Benzyloxy)phenyl]acetamide in scientific research include the development of novel pharmaceuticals, agrochemicals, and materials, as well as further studies on its biochemical and physiological effects.
Synthesemethoden
There are several methods for synthesizing N-[3-(Benzyloxy)phenyl]acetamide, including the reaction of 3-hydroxybenzaldehyde with benzyl bromide and subsequent reaction with acetic anhydride. Another method involves the reaction of 3-bromoanisole with benzylamine and subsequent reaction with acetic anhydride. Both methods require careful handling of the reactants and purification steps to obtain high yields of pure N-[3-(Benzyloxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(Benzyloxy)phenyl]acetamide has been widely used in scientific research as a building block for the synthesis of various organic compounds. N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of pharmaceuticals, including anti-inflammatory agents, antitumor agents, and antifungal agents. N-[3-(Benzyloxy)phenyl]acetamide has also been used in the synthesis of agrochemicals, including herbicides and insecticides. Additionally, N-[3-(Benzyloxy)phenyl]acetamide has been used in the synthesis of materials, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
81499-32-3 |
|---|---|
Produktname |
N-[3-(Benzyloxy)phenyl]acetamide |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-8-5-9-15(10-14)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
PDNSFYMVNJVMGR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



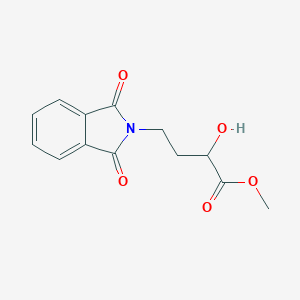
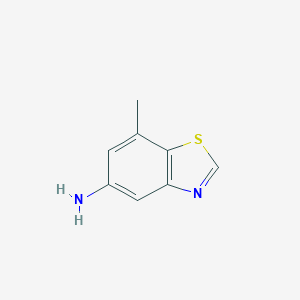
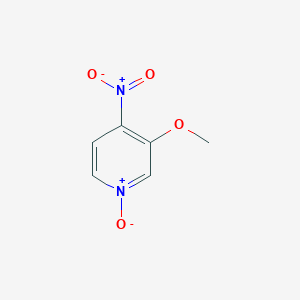
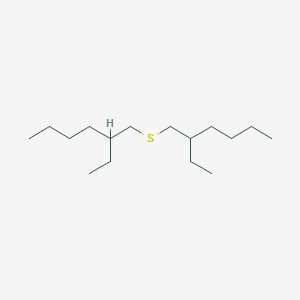
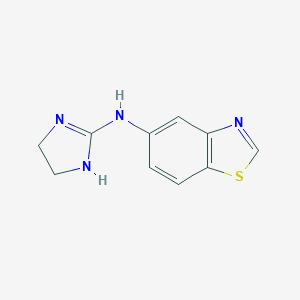

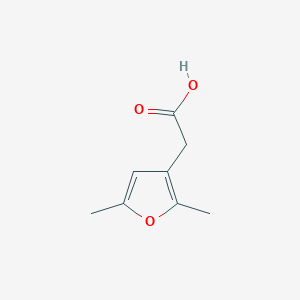
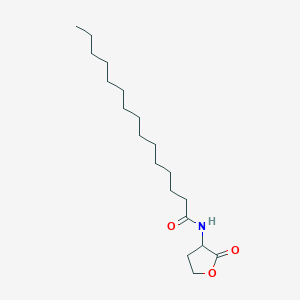
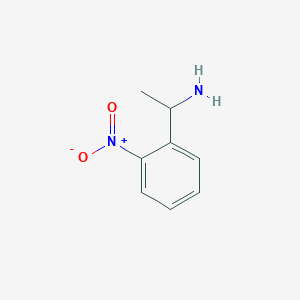
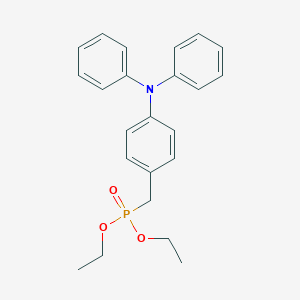
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
